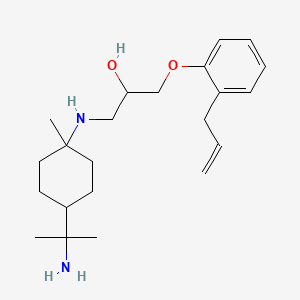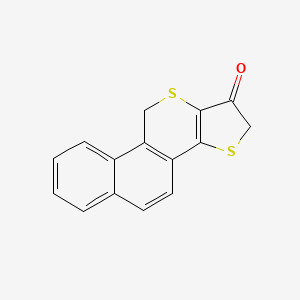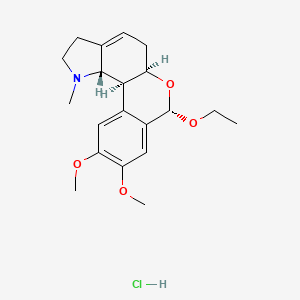![molecular formula C25H22Cl2N2OS2 B1195632 (3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone is an azaspiro compound.
Scientific Research Applications
Antiviral Properties
A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which include compounds structurally similar to the specified chemical, were synthesized and evaluated for their antiviral activity. These compounds demonstrated strong activity against the influenza A/H3N2 virus, with some variants showing EC50 values as low as 0.2 µM, and a selectivity index of about 50. Additionally, certain derivatives inhibited human coronavirus 229E, illustrating the potential of this chemical scaffold in developing new antiviral molecules (Apaydın et al., 2020).
Nematicidal Activity
Another research focused on the synthesis of compounds related to the specified chemical, highlighting their potential in addressing nematicidal challenges. These compounds were evaluated for their antibacterial, antifungal, and nematicidal activities, showcasing their broad-spectrum utility in pest and pathogen control (Srinivas, Nagaraj, & Reddy, 2008).
Anticancer and Antidiabetic Applications
A study on the development of spirothiazolidines analogs, which share a similar structural framework with the specified chemical, revealed significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting their potential in antidiabetic drug development (Flefel et al., 2019).
Antimicrobial Effects
A related compound was synthesized and assessed for its antimicrobial activity. This research highlights the potential of such chemical structures in developing new classes of antimicrobial agents, effective against various bacterial and fungal strains (Patel & Patel, 2017).
Synthesis and Structural Characterization
Research has also been conducted on the synthesis and structural characterization of similar compounds, providing insight into their potential applications in various fields, including pharmaceuticals (Lakshminarayana et al., 2009).
Anticonvulsant Properties
Compounds with a similar structural motif have been synthesized and evaluated for their anticonvulsant properties. This research opens avenues for the development of new treatments for seizure disorders (Obniska et al., 2005).
properties
Product Name |
(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone |
|---|---|
Molecular Formula |
C25H22Cl2N2OS2 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylidene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone |
InChI |
InChI=1S/C25H22Cl2N2OS2/c1-15-9-8-11-18(26)21(15)28-24-29(25(16(2)31-24)13-6-3-7-14-25)23(30)22-20(27)17-10-4-5-12-19(17)32-22/h4-5,8-12H,2-3,6-7,13-14H2,1H3 |
InChI Key |
WVXRLXIHTFSYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C2N(C3(CCCCC3)C(=C)S2)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



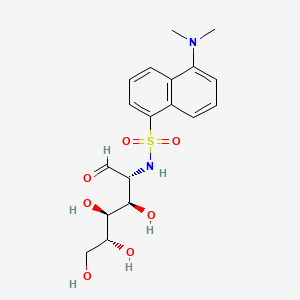
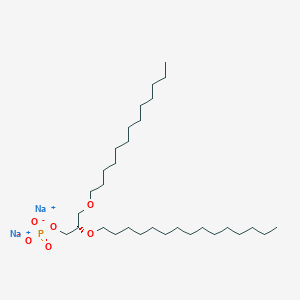
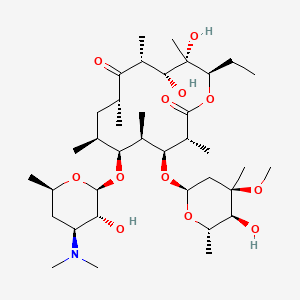
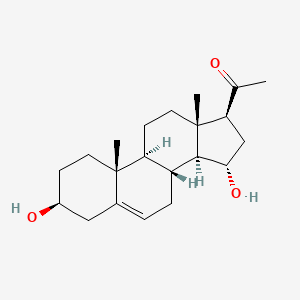
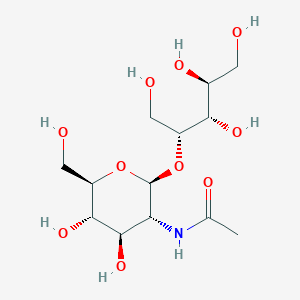
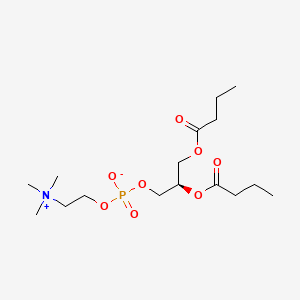
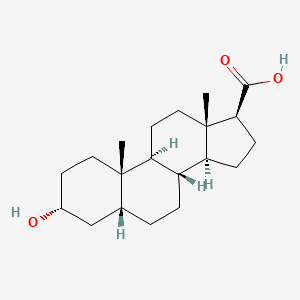
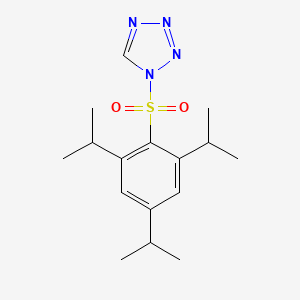
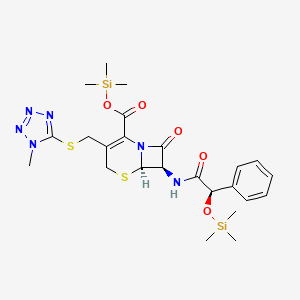
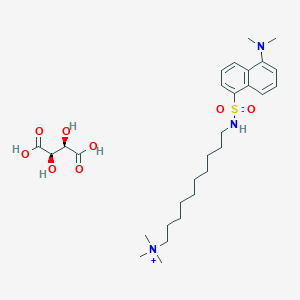
![N'-heptyl-N-[6-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[6-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]hexyl]amino]hexyl]-N'-methylpropanediamide](/img/structure/B1195565.png)
